8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyrazoloquinoline family of compounds, which have been shown to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Scientific Research Applications
Antimycobacterial Activity
Quinoline derivatives have been synthesized and evaluated for their antimycobacterial activities against strains of Mycobacterium tuberculosis. One study synthesized novel ofloxacin derivatives with significant in vitro and in vivo antimycobacterial activities, demonstrating the potential of quinoline derivatives in treating mycobacterial infections (Dinakaran et al., 2008).
Fluorescence and Optical Properties
Several studies have focused on the development of quinoline-based fluorophores for biomedical applications. For instance, a novel class of fluorophores, indolizino[3,2-c]quinolines, was synthesized, showing unique and desirable optical properties suitable for use as fluorescent probes in aqueous systems (Park et al., 2015). Additionally, quinoline derivatives have been explored for their fluorescent performance, indicating their potential as fluorochromes for picric acid sensing over other interferents (Jiang et al., 2019).
Anticancer and Antibacterial Agents
Research on tetracyclic fluoroquinolones synthesized from quinoline derivatives has shown promising results as dual anticancer and antibacterial agents. These compounds displayed significant antimicrobial and antiproliferative activities, highlighting the therapeutic potential of quinoline derivatives (Al-Trawneh et al., 2010).
Chemical Synthesis and Transformations
The chemical synthesis and transformations of quinoline derivatives have been extensively studied, leading to the development of new compounds with potential applications in various fields. For example, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole were synthesized and showed significant antimycobacterial activity (Kantevari et al., 2011).
properties
IUPAC Name |
8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O2/c1-14-5-7-15(8-6-14)22-20-13-25-21-10-9-16(24)11-19(21)23(20)27(26-22)17-3-2-4-18(12-17)28(29)30/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOIKCZAONTPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
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